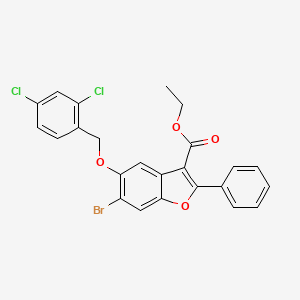
(2,2-Dimethyl-propionyl)-tris(trimethylsilyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dimethyl-propionyl)-tris(trimethylsilyl)silane is a specialized organosilicon compound. It is characterized by the presence of a 2,2-dimethyl-propionyl group attached to a silicon atom, which is further bonded to three trimethylsilyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-propionyl)-tris(trimethylsilyl)silane typically involves the reaction of 2,2-dimethyl-propanoyl chloride with tris(trimethylsilyl)silane in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
2,2-Dimethyl-propanoyl chloride+Tris(trimethylsilyl)silane→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethyl-propionyl)-tris(trimethylsilyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce alcohols.
Scientific Research Applications
(2,2-Dimethyl-propionyl)-tris(trimethylsilyl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for improved stability and functionality.
Industry: It is used in the production of advanced materials, including silicon-based polymers and coatings.
Mechanism of Action
The mechanism by which (2,2-Dimethyl-propionyl)-tris(trimethylsilyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The trimethylsilyl groups provide steric protection, while the 2,2-dimethyl-propionyl group can participate in various chemical reactions. The pathways involved include nucleophilic substitution and addition reactions, where the silicon atom acts as a central reactive site.
Comparison with Similar Compounds
Similar Compounds
(2,2-Dimethyl-propionyl)thiourea: This compound has a similar 2,2-dimethyl-propionyl group but differs in the presence of a thiourea moiety.
2,2-Dimethylpropanoyl chloride: This is a precursor in the synthesis of (2,2-Dimethyl-propionyl)-tris(trimethylsilyl)silane and shares the 2,2-dimethyl-propionyl group.
Uniqueness
This compound is unique due to its combination of a bulky 2,2-dimethyl-propionyl group and three trimethylsilyl groups attached to a silicon atom. This structure imparts unique reactivity and stability, making it valuable in various chemical transformations and applications.
Properties
CAS No. |
69397-47-3 |
|---|---|
Molecular Formula |
C14H36OSi4 |
Molecular Weight |
332.77 g/mol |
IUPAC Name |
2,2-dimethyl-1-tris(trimethylsilyl)silylpropan-1-one |
InChI |
InChI=1S/C14H36OSi4/c1-14(2,3)13(15)19(16(4,5)6,17(7,8)9)18(10,11)12/h1-12H3 |
InChI Key |
KUYILKYNBKPRDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)[Si]([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12051707.png)
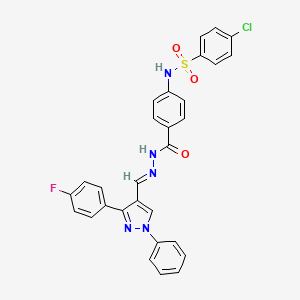

![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B12051727.png)
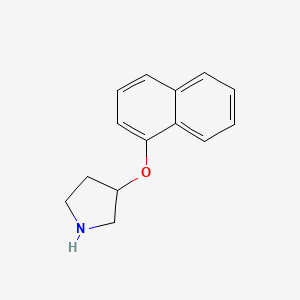
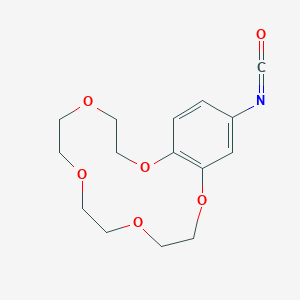
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B12051751.png)
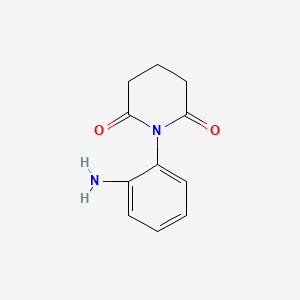

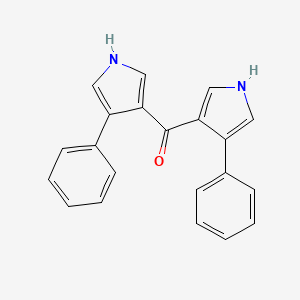
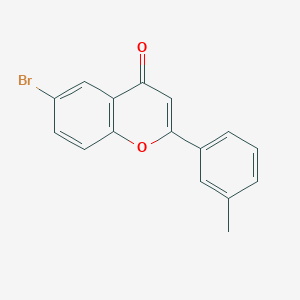
![(R,R)-[2-(4'-i-Propyloxazolin-2'-yl)ferrocenyl]diphenylphosphine, AldrichCPR](/img/structure/B12051783.png)
